![molecular formula C43H62ClNO5 B11836523 tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)

tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

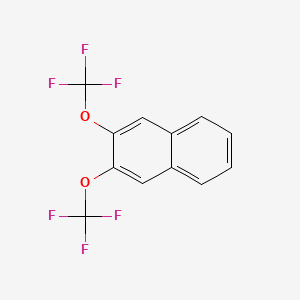

Die Verbindung tert-Butyl-(4-Chlorbenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-Hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate ist ein komplexes organisches Molekül mit einer einzigartigen Struktur. Diese Verbindung zeichnet sich durch ihre zahlreichen chiralen Zentren und eine Kombination verschiedener funktioneller Gruppen aus, darunter eine Carbamategruppe, eine Chlorbenzylgruppe und ein stark substituiertes Cyclopenta[a]chrysen-Ringsystem.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(4-Chlorbenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-Hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate umfasst mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Cyclopenta[a]chrysen-Ringsystems, die Einführung der Chlorbenzylgruppe und schließlich die Bildung der Carbamategruppe. Jeder Schritt erfordert spezifische Reaktionsbedingungen, wie z. B. die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Kosten zu minimieren und die Ausbeute zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, die eine bessere Kontrolle der Reaktionsbedingungen ermöglichen und die Effizienz der Synthese verbessern können. Darüber hinaus könnte die Anwendung von Prinzipien der grünen Chemie, wie z. B. die Verwendung weniger gefährlicher Reagenzien und Lösungsmittel, eingesetzt werden, um den Produktionsprozess umweltfreundlicher zu gestalten.

Chemische Reaktionsanalyse

Arten von Reaktionen: Die Verbindung tert-Butyl-(4-Chlorbenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-Hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate kann verschiedene Arten von chemischen Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht selektive Reaktionen an verschiedenen Stellen innerhalb des Moleküls.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen dieser Verbindung verwendet werden, umfassen starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für Oxidationsreaktionen und Reduktionsmittel wie Lithiumaluminiumhydrid für Reduktionsreaktionen. Substitutionsreaktionen können die Verwendung von Nukleophilen oder Elektrophilen beinhalten, je nachdem, welche funktionelle Gruppe angegriffen wird.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxylgruppe zur Bildung eines Ketons oder Aldehyds führen, während die Reduktion der Carbamategruppe zur Bildung eines Amins führen kann.

Analyse Chemischer Reaktionen

Types of Reactions: The compound tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective reactions to occur at different sites within the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles or electrophiles, depending on the specific functional group being targeted.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may lead to the formation of a ketone or aldehyde, while reduction of the carbamate group could result in the formation of an amine.

Wissenschaftliche Forschungsanwendungen

Die Verbindung tert-Butyl-(4-Chlorbenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-Hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate hat potenzielle Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. In der Chemie kann sie als Modellverbindung verwendet werden, um die Reaktivität komplexer organischer Moleküle zu untersuchen. In der Biologie und Medizin könnte sie aufgrund ihrer einzigartigen Struktur und funktionellen Gruppen als Therapeutikum eingesetzt werden. Darüber hinaus könnte ihre potenzielle Verwendung in der Industrie Anwendungen bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen umfassen.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-(4-Chlorbenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-Hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate ist nicht vollständig geklärt, aber es ist wahrscheinlich, dass er Wechselwirkungen mit bestimmten molekularen Zielstrukturen und Signalwegen innerhalb von Zellen beinhaltet. Das Vorhandensein mehrerer funktioneller Gruppen deutet darauf hin, dass er mit einer Vielzahl von Enzymen und Rezeptoren interagieren könnte, was möglicherweise zu einer Reihe von biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate is not well understood, but it is likely to involve interactions with specific molecular targets and pathways within cells. The presence of multiple functional groups suggests that it may interact with a variety of enzymes and receptors, potentially leading to a range of biological effects.

Vergleich Mit ähnlichen Verbindungen

Zu ähnlichen Verbindungen wie tert-Butyl-(4-Chlorbenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-Hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate gehören andere Carbamate-Derivate und Verbindungen mit ähnlichen Ringsystemen. Diese Verbindungen können einige chemische Eigenschaften und Reaktivitäten gemeinsam haben, aber die einzigartige Kombination funktioneller Gruppen in tert-Butyl-(4-Chlorbenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-Hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate macht sie einzigartig. Einige ähnliche Verbindungen sind tert-Butyl-((1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-3a-yl)carbamate und andere Derivate mit ähnlichen Strukturmotiven.

Eigenschaften

Molekularformel |

C43H62ClNO5 |

|---|---|

Molekulargewicht |

708.4 g/mol |

IUPAC-Name |

tert-butyl N-[2-[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-3a-yl]-2-oxoethyl]-N-[(4-chlorophenyl)methyl]carbamate |

InChI |

InChI=1S/C43H62ClNO5/c1-26(2)35-30(46)23-43(34(48)25-45(37(49)50-38(3,4)5)24-27-11-13-28(44)14-12-27)22-21-41(9)29(36(35)43)15-16-32-40(8)19-18-33(47)39(6,7)31(40)17-20-42(32,41)10/h11-14,26,29,31-33,47H,15-25H2,1-10H3/t29-,31+,32-,33+,40+,41-,42-,43+/m1/s1 |

InChI-Schlüssel |

BRWOUJDSFUISBV-XEWMXVNVSA-N |

Isomerische SMILES |

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(=O)CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)C)C)(C)C)O)C |

Kanonische SMILES |

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)C)C)(C)C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)

![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)

![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)